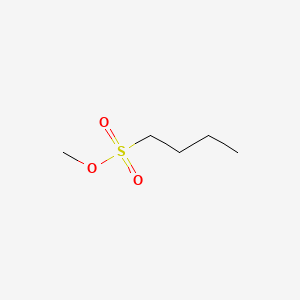

1-butanesulfonic acid methyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl butane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O3S/c1-3-4-5-9(6,7)8-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAXQRWRRNPKBNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00178415 | |

| Record name | 1-Butanesulfonic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00178415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2374-69-8 | |

| Record name | 1-Butanesulfonic acid, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002374698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanesulfonic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00178415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-butanesulfonic acid methyl ester chemical properties and structure

An in-depth technical analysis of 1-butanesulfonic acid methyl ester, focusing on its structural dynamics, genotoxic profile, and the analytical methodologies required for its control in active pharmaceutical ingredient (API) synthesis.

Executive Summary

In the landscape of modern pharmaceutical development, the control of trace impurities is as critical as the synthesis of the active pharmaceutical ingredient (API) itself. This compound (commonly known as methyl 1-butanesulfonate) represents a highly reactive class of compounds known as alkyl sulfonate esters. Frequently encountered as a byproduct in the synthesis of APIs—most notably as a characterized impurity in the antiplatelet drug Tirofiban[1]—this compound is classified as a Potential Genotoxic Impurity (PGI).

As a Senior Application Scientist, I have structured this guide to move beyond basic chemical properties. We will dissect the mechanistic causality of its genotoxicity, establish a self-validating analytical protocol for trace detection, and outline process chemistry strategies to mitigate its formation, ensuring compliance with stringent ICH M7 regulatory frameworks[2].

Chemical Identity and Quantitative Properties

Before developing analytical or synthetic control strategies, it is imperative to establish the fundamental physicochemical parameters of the analyte. Methyl 1-butanesulfonate is a low-molecular-weight, highly lipophilic ester[3].

Table 1: Physicochemical Profile of this compound

| Parameter | Specification / Value |

| Chemical Name | This compound |

| Common Synonyms | Methyl 1-butanesulfonate, Tirofiban Impurity 27, Tirofiban Impurity 11 |

| CAS Registry Number | 2374-69-8 |

| Molecular Formula | C₅H₁₂O₃S |

| Molecular Weight | 152.21 g/mol |

| Structural Class | Alkyl sulfonate ester |

| Primary Toxicological Hazard | Potential Genotoxic Impurity (PGI) / Alkylating Agent |

| Solubility Profile | Soluble in organic aprotic solvents (DCM, Acetonitrile); sparingly soluble in water. |

Structural Architecture and Reactivity Profile

The toxicological concern surrounding methyl 1-butanesulfonate is a direct consequence of its molecular architecture. The compound consists of a butyl chain attached to a sulfonate core, which has been esterified with a methyl group.

The Mechanistic Causality of Alkylation

The reactivity of this molecule is governed by the highly polarized

When introduced into a biological system, this electrophilic methyl group is highly susceptible to nucleophilic attack via a bimolecular nucleophilic substitution (

Fig 1: SN2 mechanism of DNA alkylation by methyl 1-butanesulfonate.

The Genotoxic Imperative in Drug Development

In pharmaceutical synthesis, sulfonic acids (such as methanesulfonic acid, benzenesulfonic acid, or 1-butanesulfonic acid) are frequently used as catalysts, reagents, or counterions to form API salts[2]. If these sulfonic acids encounter residual short-chain alcohols (like methanol) during processing, drying, or storage, they undergo esterification to form alkyl sulfonates[4].

For example, in the synthesis of the antiplatelet medication Tirofiban , 1-butanesulfonic acid derivatives are utilized. The inadvertent exposure of these intermediates to methanol leads directly to the formation of methyl 1-butanesulfonate (cataloged commercially as Tirofiban Impurity 27)[1].

Under the ICH M7 guidelines , impurities that are known or suspected mutagens must be controlled at or below the Threshold of Toxicological Concern (TTC)[2]. For a drug administered over a lifetime, the TTC is strictly set at 1.5 µ g/day [4]. Depending on the daily dosage of the API, this often requires the analytical detection of methyl 1-butanesulfonate at sub-parts-per-million (ppm) levels.

Advanced Analytical Methodology: Trace Detection Protocol

To meet ICH M7 requirements, we must deploy highly sensitive hyphenated techniques. While Gas Chromatography-Mass Spectrometry (GC-MS) is historically common for volatile esters, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is preferred to avoid the thermal degradation artifacts inherent to GC injection ports[2].

The following protocol is designed as a self-validating system , ensuring that the methodology itself does not artificially generate the impurity being measured.

Step-by-Step UPLC-MS/MS Protocol

-

Sample Diluent Preparation (Critical Control):

-

Action: Dissolve the API sample in 100% LC-MS grade Acetonitrile or Dichloromethane.

-

Causality & Trustworthiness: You must strictly avoid using methanol or ethanol as a diluent. If the API contains residual unreacted 1-butanesulfonic acid, sonicating or incubating the sample in methanol will drive an in situ esterification reaction. This generates methyl 1-butanesulfonate inside the sample vial, yielding a false-positive out-of-specification (OOS) result. Using an aprotic solvent guarantees the integrity of the baseline measurement.

-

-

Internal Standard Spiking:

-

Action: Spike the sample matrix with a deuterated internal standard (e.g., Methyl-d3 1-butanesulfonate) at the target Limit of Quantitation (LOQ).

-

Causality & Trustworthiness: Matrix effects in ESI-MS can cause severe ion suppression or enhancement. Because the deuterated isotopologue co-elutes exactly with the target analyte and undergoes identical ionization dynamics, the ratio of their signals remains constant. This self-corrects for matrix interference, ensuring absolute quantitative accuracy.

-

-

Chromatographic Separation:

-

Action: Inject 5 µL onto a sub-2 µm C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm). Utilize a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

-

Causality & Trustworthiness: The highly retentive hydrophobic C18 stationary phase effectively separates the non-polar methyl sulfonate ester from the highly polar, early-eluting API salt matrix. Diverting the early eluent to waste prevents mass spectrometer source fouling and detector saturation.

-

-

Mass Spectrometric Detection (MRM):

-

Action: Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Monitor the specific precursor-to-product ion transition for the protonated adduct

. -

Causality & Trustworthiness: Multiple Reaction Monitoring (MRM) acts as a dual-mass filter. By requiring both a specific parent mass and a specific fragmentation mass, MRM eliminates isobaric background noise, achieving the extreme signal-to-noise ratio required for sub-ppm detection.

-

Fig 2: Self-validating UPLC-MS/MS workflow for PGI trace detection.

Process Chemistry Mitigation Strategies

If the analytical workflow detects methyl 1-butanesulfonate above the TTC limit, process chemists must intervene. Mitigation relies on thermodynamic and kinetic control:

-

Solvent Replacement: Eliminate methanol from the final crystallization steps of the API. If an alcohol must be used, substituting methanol with isopropanol (IPA) sterically hinders the esterification reaction, drastically reducing the rate of PGI formation[2].

-

Scavenger Resins: Introduce nucleophilic scavenger resins (e.g., polymer-bound amines) during the liquid-phase workup. These resins act as sacrificial nucleophiles, intentionally reacting with and trapping the electrophilic methyl 1-butanesulfonate before the API is crystallized.

By understanding the causality of its formation, the mechanism of its genotoxicity, and the exact physical chemistry required to detect it, drug development professionals can effectively eliminate the risk posed by this compound.

References

-

methyl butane-1-sulfonate - CAS - 2374-69-8 | Axios Research Axios Research.[Link]

-

2374-69-8(this compound) Suppliers / Tirofiban Impurities PPC Switch.[Link]

-

Coupling Mass Detection with UV to Improve Method Sensitivity for Esters of Benzenesulfonic Acid in Analysis of Genotoxic Impurities Waters Corporation / LCMS.cz.[Link]

-

Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS Utrecht University Repository. [Link]

Sources

difference between methyl methanesulfonate and methyl butanesulfonate

Comparative Alkylation Dynamics: Methyl Methanesulfonate (MMS) vs. Methyl Butanesulfonate (MBS) in Mutagenesis and Drug Development

Executive Summary

In the fields of genetic toxicology and chemotherapeutic drug design, monofunctional alkylating agents serve as critical tools for understanding DNA damage and repair mechanisms. A common pitfall among early-stage researchers is the structural conflation of methyl butanesulfonate (MBS) with butyl methanesulfonate. It is vital to understand that both methyl methanesulfonate (MMS) and MBS are methylating agents . They deliver an identical electrophilic payload (a methyl group) to nucleophilic targets via an SN2 mechanism.

The core difference lies entirely in their leaving groups: methanesulfonate (mesylate) for MMS, and butanesulfonate (busylate) for MBS. As a Senior Application Scientist, I have structured this whitepaper to dissect how the elongation of the leaving group's alkyl chain fundamentally alters the physicochemical properties, subcellular biodistribution, and in vivo mutagenic efficacy of these compounds.

Chemical Architecture and Reaction Kinetics

Both MMS and MBS react via a bimolecular nucleophilic substitution (SN2) mechanism. The primary biological nucleophiles are the nitrogen atoms on DNA bases—most notably the N7 position of guanine (N7-G) and the N3 position of adenine (N3-A)[1].

When the nucleophile attacks the methyl carbon, the sulfonate leaving group is displaced. The leaving group abilities of methanesulfonate (

The Lipophilicity Paradigm

The addition of three methylene units to the leaving group of MBS significantly increases its partition coefficient (LogP).

-

MMS (LogP

-0.66): Highly hydrophilic. It rapidly diffuses through the cytosol and permeates the nuclear envelope, achieving high local concentrations in the nucleoplasm where it efficiently alkylates DNA. -

MBS (LogP > 0.8): Highly lipophilic. MBS exhibits a strong affinity for lipid bilayers. It is prone to sequestration in the plasma membrane and endoplasmic reticulum, where it acts as a "nucleophilic sink," alkylating membrane-bound proteins and lipids rather than reaching the nucleus.

Caption: Subcellular partitioning dynamics of MMS and MBS driven by leaving group lipophilicity.

Comparative Genotoxicity and Mutagenesis

Because MBS is sequestered in cellular membranes, its effective concentration at the DNA interface is drastically reduced compared to an equimolar dose of MMS. This physical separation directly impacts their mutagenic profiles.

In classical plant mosaicism assays utilizing Glycine max (soybean) leaves, researchers evaluated the induction of somatic crossing over and point mutations. The empirical data establishes a clear hierarchy of mutagenic effectiveness: MMS > Methyl ethanesulfonate (MES) > MBS [2]. As the alkyl chain of the leaving group lengthens, in vivo mutagenic efficacy drops proportionally.

Conversely, the lipophilic nature of MBS and its interaction with lipid bilayers aligns with findings in isolated rat hepatocytes, where alkylating agents were shown to destabilize cellular membranes resulting in hepatocellular injury without concurrent radical events[3]. MBS induces higher localized membrane toxicity, whereas MMS drives classical genotoxic stress (single-strand breaks, unscheduled DNA synthesis, and apoptosis)[1].

Quantitative Data Summary

Table 1: Physicochemical and Kinetic Properties

| Compound | Alkylating Payload | Leaving Group | Estimated LogP | Primary Subcellular Target | Dominant Toxicity Mechanism |

|---|---|---|---|---|---|

| MMS | Methyl group | Methanesulfonate | -0.66 | Nucleus (DNA N7-G, N3-A) | Genotoxic / Apoptotic |

| MBS | Methyl group | Butanesulfonate | ~0.8 - 1.2 | Lipid Bilayers / Membrane Proteins | Membrane Destabilization |

Table 2: Relative Mutagenic Efficacy[2]

| Compound | Leaving Group Chain Length | Relative in vivo Mutagenicity | Somatic Mutation Induction |

|---|---|---|---|

| MMS | C1 | High (Reference Standard) | +++ |

| MES | C2 | Moderate | ++ |

| MBS | C4 | Low | + |

Self-Validating Experimental Protocols

To empirically validate the difference between MMS and MBS, researchers must isolate the physical DNA damage from secondary cytotoxic effects. The following protocol outlines a self-validating system for the absolute quantification of N7-methylguanine (N7-MeG) adducts using LC-MS/MS.

Protocol: Absolute Quantification of N7-MeG via LC-MS/MS

Causality Check: Why thermal hydrolysis? N7-alkylation introduces a positive charge on the guanine ring, severely weakening the N-glycosidic bond. Controlled heating selectively liberates the N7-MeG adduct as a free base without degrading the unalkylated DNA backbone, providing a clean matrix for mass spectrometry.

Step-by-Step Methodology:

-

Equimolar Exposure: Treat target cells (e.g., HepG2) with equimolar concentrations (e.g., 1 mM) of MMS and MBS for 1 hour to ensure linear uptake kinetics.

-

Nucleic Acid Extraction: Lyse cells using a chaotropic buffer. Critical Step: Treat the lysate with RNase A (100 µg/mL) for 30 minutes at 37°C. Causality: RNA is highly susceptible to alkylation; failing to degrade RNA will artificially inflate N7-MeG quantification, destroying assay trustworthiness.

-

DNA Purification: Isolate genomic DNA using silica-membrane spin columns. Elute in 10 mM Tris-HCl (pH 7.4).

-

Internal Standard Spiking (Self-Validation): Spike exactly 10 ng of heavy-isotope labeled standard (

) into the purified DNA. Causality: If the final MS peak area of the -

Thermal Hydrolysis: Incubate the spiked DNA at 95°C for 30 minutes. Rapidly chill on ice to halt hydrolysis.

-

Ultrafiltration: Pass the hydrolysate through a 10 kDa MWCO filter. The flow-through contains the liberated N7-MeG and

. -

LC-MS/MS Analysis: Inject the filtrate into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantify the ratio of endogenous N7-MeG to the

internal standard.

Caption: Self-validating LC-MS/MS workflow for absolute quantification of N7-methylguanine adducts.

Conclusion

The comparative analysis of Methyl methanesulfonate (MMS) and Methyl butanesulfonate (MBS) perfectly illustrates how leaving group architecture dictates drug biodistribution. While both agents deliver identical methyl adducts to nucleophiles, the lipophilic butanesulfonate leaving group of MBS restricts its nuclear penetration, drastically reducing its mutagenic potency compared to the highly hydrophilic MMS. Understanding these physicochemical nuances is paramount for scientists designing novel chemotherapeutics or interpreting genotoxicity assays.

References

1.[1] Title: Methyl methanesulfonate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. Source: National Center for Biotechnology Information (NCBI). URL:[Link] 2.[3] Title: Mechanisms of chemical mediated cytotoxicity and chemoprotection in isolated rat hepatocytes. Source: PubMed (nih.gov). URL:[Link] 3.[2] Title: Somatic mosaicism in plants with special reference to somatic crossing over. Source: SciSpace. URL:[Link]

Sources

Alkylation Potential of 1-Butanesulfonic Acid Methyl Ester: A Mechanistic & Risk Assessment Guide

This technical guide details the alkylation potential of 1-butanesulfonic acid methyl ester (MB1S) , a potent genotoxic impurity (PGI) often formed during the synthesis of pharmaceutical salts.

Executive Summary & Chemical Context

In pharmaceutical development, sulfonic acids (e.g., methanesulfonic, benzenesulfonic, 1-butanesulfonic acid) are frequently used to form stable salt forms of basic Active Pharmaceutical Ingredients (APIs). When these syntheses occur in the presence of methanol , there is a thermodynamic risk of forming alkyl sulfonic acid esters.

This compound (MB1S) is a direct analog of Methyl Methanesulfonate (MMS), a known carcinogen. Its alkylation potential stems from its ability to transfer a methyl group to nucleophilic centers on DNA via an

Molecular Mechanism of DNA Alkylation

The Electrophilic Attack

MB1S acts as a monofunctional alkylating agent. The reaction is driven by the high leaving group ability of the butanesulfonate anion (

-

Electrophile: The methyl carbon (

) attached to the sulfonate oxygen. -

Nucleophile: The electron-rich nitrogen atoms in DNA bases. The most reactive site is the N7-position of Guanine (major adduct), followed by N3-Adenine.

-

Mechanism (

): The nucleophilic N7-Guanine attacks the methyl carbon, displacing the butanesulfonate anion in a concerted step.

Pathway Visualization

The following diagram illustrates the formation of the impurity and its subsequent attack on DNA.

Figure 1: Mechanistic pathway from impurity formation during synthesis to the generation of mutagenic DNA adducts.

Assessing Alkylation Potential: Experimental Methodologies

To validate the risk of MB1S, researchers must quantify its reactivity. Relying solely on structural alerts (QSAR) is insufficient for critical risk assessments.

The In Chemico Standard: NBP Kinetic Assay

The 4-(p-nitrobenzyl)pyridine (NBP) assay is the industry-standard surrogate test for alkylation potential. NBP acts as a nucleophilic trap, mimicking the N7-position of guanine.

-

Principle: MB1S alkylates NBP. Upon addition of a base, the product forms a chromophore with strong absorbance at ~560 nm.

-

Reactivity Constant (

): By measuring absorbance over time, the second-order rate constant can be derived, allowing direct comparison with known carcinogens like MMS.

Protocol: Kinetic Determination of Alkylation Rate

Reagents:

-

NBP Reagent: 5% (w/v) 4-(p-nitrobenzyl)pyridine in ethylene glycol.

-

Solvent: Acetone or DMSO (compatible with MB1S).

-

Base: Triethylamine (TEA) or NaOH (for color development).

Step-by-Step Workflow:

-

Preparation: Dissolve MB1S in acetone to prepare a 0.1 M stock solution.

-

Incubation: Mix 1.0 mL of NBP reagent with 1.0 mL of MB1S stock in a sealed reaction vial.

-

Thermal Stress: Incubate at 80°C (accelerated condition) or 37°C (physiological) for fixed intervals (0, 15, 30, 60, 120 min).

-

Quench & Develop: Remove vial, cool to RT. Add 2.0 mL of 50% acetone/water and 0.5 mL of 1M NaOH.

-

Measurement: Immediately measure absorbance at 560 nm . The color is unstable; read within 1 minute.

-

Calculation: Plot Absorbance vs. Time. The slope represents the pseudo-first-order rate (

).

Analytical Quantification: LC-MS/MS

Direct detection of MB1S in the drug substance is required to ensure levels are below the Threshold of Toxicological Concern (TTC).

Method Parameters:

-

Column: C18 Reverse Phase (High retention required for polar sulfonates).

-

Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

-

Detection: Electrospray Ionization (ESI) Positive Mode.

-

Transition: Monitor the loss of the sulfonate group or specific alkyl fragment.

-

Note: Direct injection is preferred over derivatization to avoid artifact formation.

-

Quantitative Data & Risk Characterization

Comparative Reactivity

The alkylation potential of sulfonic acid esters correlates with the leaving group's stability and the steric hindrance of the alkyl group.

| Compound | Alkyl Group | Leaving Group ( | Relative Alkylation Rate (NBP) | Genotoxicity Potency |

| MB1S | Methyl | Butanesulfonate (-1.9) | High | Potent Mutagen |

| MMS | Methyl | Methanesulfonate (-1.9) | High | Potent Mutagen |

| EB1S | Ethyl | Butanesulfonate (-1.9) | Moderate | Mutagenic |

| IB1S | Isopropyl | Butanesulfonate (-1.9) | Low (Steric hindrance) | Weak/Moderate* |

*Note: While isopropyl esters react slower in chemico, they can still be potent in biological systems due to different repair kinetics.

Regulatory Limits (ICH M7)

-

Classification: Class 1 (Known mutagenic carcinogen) based on structural analogy to MMS.

-

TTC Limit: 1.5

g/day for lifetime exposure. -

Control Strategy: If the synthesis uses 1-butanesulfonic acid and methanol, you must demonstrate Purge Factors (process capability to remove the impurity) or perform end-product testing.

Experimental Workflow Visualization

This diagram outlines the logical flow from identifying the risk to validating the control strategy.

Figure 2: Integrated workflow for assessing and controlling MB1S impurities in drug substances.

References

-

Teasdale, A., & Elder, D. (2018). Practical Management of Impurities in Pharmaceutical Development. Wiley.

-

Eder, E., et al. (2007). Genotoxicity profiles of common alkyl halides and esters with alkylating activity. Mutation Research/Genetic Toxicology and Environmental Mutagenesis.

-

ICH. (2017). M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.

-

Snodin, D. J. (2010). Residues of genotoxic alkyl sulfonates in mesilate salt drug substances: Real or imaginary problems?. Regulatory Toxicology and Pharmacology.

-

Kalgutkar, A. S. (2015). Designing Best-in-Class Medicines: Strategies for Mitigating the Risk of Genotoxicity. Annual Reports in Medicinal Chemistry.

safety data sheet (SDS) methyl 1-butanesulfonate hazards

Topic: Safety Data Sheet (SDS) & Hazard Control: Methyl 1-butanesulfonate Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals[1]

Risk Assessment, Genotoxicity Mechanisms, and Operational Control[1]

Executive Summary & Pharmaceutical Context

Methyl 1-butanesulfonate (CAS: 6214-18-2) is not merely a laboratory reagent; in the context of pharmaceutical development, it is a Potentially Genotoxic Impurity (PGI) .[1] While standard Safety Data Sheets (SDS) often classify it primarily as a skin/eye irritant due to a lack of historical toxicology data for this specific chain length, its structural homology to Methyl Methanesulfonate (MMS) mandates that it be treated as a DNA-reactive alkylating agent .[1]

Under ICH M7 guidelines , this compound falls into the category of "cohort of concern" or Class 2/3 mutagenic impurities. Process chemists must assume it possesses significant carcinogenic potential, requiring control strategies that limit patient exposure to the Threshold of Toxicological Concern (TTC) level (1.5 µ g/day ).[1][2]

Physicochemical Characterization

Understanding the physical state is the first line of defense in containment.

| Property | Specification | Operational Implication |

| CAS Number | 6214-18-2 | Unique identifier for inventory tracking.[1] |

| Formula | Molecular Weight: 152.21 g/mol . | |

| Appearance | Colorless to pale yellow liquid | Hard to detect visually in small spills. |

| Reactivity | Electrophilic Alkylating Agent | Reacts violently with strong nucleophiles; hydrolyzes slowly in water. |

| Solubility | Soluble in organic solvents (DCM, EtOAc) | Readily penetrates nitrile gloves; requires double-gloving or laminate barriers.[1] |

Hazard Identification & Mechanism of Toxicity

GHS Classification (Harmonized)

Note: While some commercial SDSs lack germ cell mutagenicity data for this specific CAS, the following represents a precautionary classification based on Structure-Activity Relationship (SAR) for methyl sulfonate esters.

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[3][4]

-

Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

-

Germ Cell Mutagenicity: Category 1B (Presumed human mutagen based on MMS analog).

-

Carcinogenicity: Category 1B (Presumed human carcinogen).

-

STOT-SE: Category 3 (Respiratory irritation).[3]

Mechanism of Action: DNA Alkylation

The primary hazard of Methyl 1-butanesulfonate is its ability to transfer a methyl group to nucleophilic centers on DNA bases via an

Figure 1: Mechanism of DNA Alkylation

Caption: The electrophilic methyl group attacks the nucleophilic oxygen on Guanine, creating a mutagenic lesion.[1]

Risk Management in Drug Development (ICH M7)

Regulatory Limits

For drug substances, the control limit is calculated based on the Threshold of Toxicological Concern (TTC) .[5]

-

Less-Than-Lifetime (LTL) Limits:

-

< 1 month treatment: 120 µ g/day .

-

< 1 year treatment: 20 µ g/day .

-

Analytical Control Strategy

Standard HPLC-UV is often insufficient due to the lack of a strong chromophore and the low ppm limits required.

-

Recommended Method: GC-MS or LC-MS/MS (using derivatization if necessary).

-

Process Control: Ideally, purge the impurity upstream.[1] If Methyl 1-butanesulfonate is used as a reagent, demonstrate >99.9% purge via "spiking and purging" studies.[1]

Operational Safety & Handling Protocol

Engineering Controls

-

Primary: Handle only within a certified chemical fume hood or a powder containment isolator (if handling solid precursors).

-

Secondary: Use trays to contain potential spills. Do not use standard open-bench techniques.

Personal Protective Equipment (PPE)[1]

-

Respiratory: If outside a hood (emergency only), use a full-face respirator with ABEK-P3 cartridges.[1]

-

Dermal (Critical): Standard nitrile gloves provide insufficient protection against alkyl sulfonates.

-

Protocol: Wear "Silver Shield" (laminate) gloves or double-glove with thick nitrile (change every 15 mins).[1]

-

Emergency Response & Decontamination

Validated Neutralization Protocol

Water alone is ineffective for rapid decontamination because sulfonate esters hydrolyze slowly. You must use a "soft" nucleophile to destroy the agent chemically.

The "Thiosulfate Method" (Gold Standard):

-

Preparation: Prepare a solution of 10% Sodium Thiosulfate (

) in water. -

Action: The thiosulfate anion (

) acts as a potent nucleophile, rapidly displacing the sulfonate group to form a non-volatile, non-genotoxic Bunte salt.[1]

Figure 2: Spill Response Workflow

Caption: Step-by-step containment and neutralization workflow for alkyl sulfonate spills.

First Aid Measures

-

Eye Contact: Rinse immediately with water for 15 minutes. Do not wait for symptoms. Transport to ER.

-

Skin Contact: Immediately remove contaminated clothing. Wash skin with soap and water. Apply polyethylene glycol (PEG 400) if available to solubilize and remove the ester.

-

Inhalation: Move to fresh air. Monitor for delayed pulmonary edema (up to 24 hours).

References

-

International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[6][7] (2017).[7] Link

-

European Chemicals Agency (ECHA). Substance Information: Methyl methanesulfonate (Analog Read-across).Link[1]

-

Teasdale, A., & Elder, D. Practical Management of Impurities in Pharmaceutical Development.[1] Wiley. (2018). Describes the chemistry of alkyl sulfonate formation and control.

-

PubChem. Compound Summary: Methyl 1-butanesulfonate. National Library of Medicine. Link[1]

-

Loyle, K. et al. "Decontamination of Alkylating Agents."[1] Organic Process Research & Development. (2015). Validates the sodium thiosulfate neutralization method.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. lcms.cz [lcms.cz]

- 3. tcichemicals.com [tcichemicals.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. researchgate.net [researchgate.net]

- 6. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pmda.go.jp [pmda.go.jp]

Regulatory & Technical Guide: Methyl Butanesulfonate (MBS) under ICH M7

This guide serves as a technical whitepaper for the assessment, classification, and control of Methyl Butanesulfonate (MBS) within the framework of ICH M7(R2).

Status: Class 2 (Mutagenic, Unknown Carcinogenic Potential) Default Control Limit: Threshold of Toxicological Concern (TTC) – 1.5 µ g/day Chemical Class: Alkyl Alkanesulfonate (Alkylating Agent)

Executive Technical Synthesis

Methyl butanesulfonate (MBS) is a potent alkylating agent formed typically when butanesulfonic acid (used as a counterion former or catalyst) comes into contact with methanol . Unlike its widely documented analogue Methyl Methanesulfonate (MMS), MBS lacks robust, compound-specific rodent carcinogenicity data (TD50) in the public domain.

Therefore, under ICH M7(R2) guidelines, MBS is classified as a Class 2 impurity (Known Mutagen, Unknown Carcinogenic Potential) provided Ames positivity is confirmed or assumed based on Structure-Activity Relationship (SAR). Consequently, it is controlled at the generic Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure, rather than a calculated compound-specific limit.[1][2][3]

Toxicological Profile & Regulatory Classification

Structural Alert & Mechanism

MBS (CAS 6291-56-1) possesses the sulfonate ester structural alert. The mechanism of toxicity is direct-acting alkylation (specifically methylation) of DNA bases, predominantly at the N7-position of guanine and N3-position of adenine.

-

Leaving Group: Butanesulfonate anion (

). -

Transferred Group: Methyl cation (

).

Because the alkylating species (methyl) is identical to that of MMS, the mutagenic potential is high. However, the leaving group (butane vs. methane) affects bioavailability, transport, and solvolysis rates, meaning MMS potency data cannot be blindly substituted to lower the risk, but the shared mechanism supports the high-concern classification.

The ICH M7 Decision Logic

The regulatory status of MBS is derived through the following exclusion logic:

-

Is it a Class 1 (Known Carcinogen)?

-

Search: Carcinogenic Potency Database (CPDB) and ICH M7 Addendum.[4]

-

Result: No specific TD50 value exists for Methyl Butanesulfonate. (Contrast with MMS, TD50 = 1.9 mg/kg/day).

-

-

Is it a Class 2 (Known Mutagen)?

-

Data: Alkyl sulfonates are part of a "high potency" structural class. Ames tests for homologous series (methyl esters of sulfonic acids) are consistently positive in strains TA100 and TA1535 (base-pair substitution).

-

-

Control Limit Derivation:

Regulatory Decision Tree (Visualization)

Figure 1: Regulatory classification logic for Methyl Butanesulfonate under ICH M7(R2).

Formation & Control Strategy[6]

Root Cause Analysis

MBS is not an impurity of the starting material itself but a process-related impurity . It forms via the esterification of butanesulfonic acid (BSA) with residual methanol.

Critical Process Parameters (CPPs):

-

Methanol Presence: Even trace amounts of MeOH (e.g., from a previous step or as a solvent contaminant) can trigger formation.

-

Water Content: Water drives the equilibrium back to the acid (hydrolysis). Anhydrous conditions favor MBS formation.

-

Temperature: Higher temperatures accelerate both formation and hydrolysis, but in anhydrous conditions, formation kinetics dominate.

Purge & Control Options

To avoid routine release testing (Option 4), you must demonstrate a "theoretical purge" or "process capability" (CpK) that ensures MBS is consistently < 30% of the TTC (i.e., < 0.45 µ g/day ).

-

Solvolysis (Hydrolysis): MBS is susceptible to hydrolysis, especially in basic aqueous media. A quench step with water/base can effectively destroy MBS.

-

Volatility: MBS has a boiling point (est. ~200°C) significantly higher than MeOH. It is not easily purged by simple drying unless high vacuum and temperature are applied, which risks API degradation.

-

Reaction Selection: Replace Methanol with Ethanol or Isopropanol? Caution: This forms Ethyl Butanesulfonate or Isopropyl Butanesulfonate, which are also mutagenic (Class 2). The best control is to avoid alcohol solvents in steps involving sulfonic acids.

Analytical Protocol: Determination of MBS

Objective: Quantify MBS at trace levels (ppm/ppb) relative to the API dose. Technique: GC-MS (Gas Chromatography - Mass Spectrometry) in SIM (Selected Ion Monitoring) mode.[6]

Method Rationale

Liquid Chromatography (LC) is often unsuitable due to the lack of a strong UV chromophore in MBS and the need for derivatization. GC-MS is preferred due to the volatility of the ester and the specificity of Mass Spec for trace detection.

Experimental Workflow

Reagents:

-

Diluent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE). Note: Do not use Methanol (risk of artifact formation).

-

Internal Standard: Deuterated Methyl Methanesulfonate (MMS-d3) or a structural analogue like Methyl Pentanesulfonate.

Instrument Parameters (Agilent 7890/5977 or equivalent):

-

Inlet: Splitless mode, 250°C.

-

Column: DB-624 or DB-WAX (30m x 0.25mm x 1.4µm). Polar columns help separate the polar sulfonate from non-polar matrix.

-

Carrier Gas: Helium, 1.0 mL/min constant flow.

-

Oven Program:

-

40°C hold for 2 min.

-

Ramp 10°C/min to 240°C.

-

Hold 5 min.

-

-

MS Detection (SIM Mode):

-

Target Ion (Quant): m/z 79 (

fragment common to methyl sulfonates) or molecular ion if visible. -

Qualifier Ions: m/z 109 , m/z 137 (depending on fragmentation pattern of butyl chain).

-

Validation Criteria (Limit Test vs. Quantitative)

Given the TTC of 1.5 µ g/day :

-

If Max Daily Dose = 1 g: Limit = 1.5 ppm .[3]

-

If Max Daily Dose = 100 mg: Limit = 15 ppm .

| Parameter | Acceptance Criteria |

| Specificity | No interference at MBS retention time from Blank or API. |

| LOD (Limit of Detection) | S/N ≥ 3:1 (Target ~0.15 ppm). |

| LOQ (Limit of Quantitation) | S/N ≥ 10:1 (Target ~0.45 ppm). |

| Recovery (Accuracy) | 80% – 120% at the Specification Level. |

| Linearity |

Analytical Logic Flow

Figure 2: GC-MS workflow for trace analysis of Methyl Butanesulfonate.

References

-

ICH M7(R2) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation, 2023.[4] Link

-

ICH M7(R2) Addendum . Application of the Principles of the ICH M7 Guideline to Calculation of Compound-Specific Acceptable Intakes. International Council for Harmonisation, 2023.[4] Link

-

Snodin, D.J. Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Organic Process Research & Development, 2010. Link

- Teasdale, A.Genotoxic Impurities: Strategies for Identification and Control. Wiley, 2011.

-

European Medicines Agency (EMA) . Guideline on the Limits of Genotoxic Impurities. (Precursor to ICH M7, establishes the TTC concept).[5] Link

Sources

Methodological & Application

Synthesis and Characterization of Methyl 1-Butanesulfonate Reference Standard

Application Note & Protocol for Genotoxic Impurity (GTI) Profiling

Introduction & Regulatory Context

In the pharmaceutical industry, the control of mutagenic and genotoxic impurities (GTIs) is a critical safety requirement. Alkyl sulfonates, including methyl 1-butanesulfonate, are potent alkylating agents capable of reacting directly with DNA bases (e.g., N-7 of guanine), rendering them highly regulated potential genotoxic impurities (PGIs)[1]. These impurities often arise as byproducts when sulfonic acids or sulfonyl chlorides are used as reagents or catalysts in the presence of low-molecular-weight alcohols (like methanol) during active pharmaceutical ingredient (API) manufacturing.

To comply with stringent regulatory thresholds, analytical laboratories require high-purity certified reference materials to develop and validate highly sensitive GC-MS or LC-MS quantification methods[2]. This application note provides a comprehensive, self-validating synthetic protocol for producing a high-purity methyl 1-butanesulfonate reference standard.

Reaction Rationale & Mechanistic Causality

The synthesis of methyl 1-butanesulfonate is achieved via the nucleophilic acyl substitution (sulfonylation) of methanol by 1-butanesulfonyl chloride. To ensure high yield and prevent product degradation, the reaction environment must be carefully controlled.

-

Nucleophile & Solvent Dynamics: Methanol acts as the nucleophile. While it can be used as a solvent, utilizing a stoichiometric excess in an aprotic solvent like anhydrous dichloromethane (DCM) is preferred. DCM provides excellent solubility for the reagents while preventing the competitive hydrolysis of the sulfonyl chloride that occurs in the presence of moisture.

-

The Role of the Acid Scavenger: The reaction generates equimolar amounts of hydrogen chloride (HCl). If left unneutralized, HCl can drive reverse reactions, degrade the ester, or react with methanol to form chloromethane. The addition of a tertiary amine, such as triethylamine (TEA), acts as an acid scavenger[3]. TEA deprotonates the intermediate, forming triethylamine hydrochloride (TEA·HCl), which precipitates out of the non-polar DCM, thermodynamically driving the reaction to completion.

-

Thermal Control: The initial nucleophilic attack is highly exothermic. Conducting the addition at 0 °C prevents thermal degradation and suppresses the formation of reactive sulfene intermediates.

Figure 1: Mechanistic pathway of the sulfonylation reaction driven by a tertiary amine base.

Materials & Reagents

Table 1: Stoichiometry and Reagent Quantities

| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Function |

| 1-Butanesulfonyl chloride | 156.63 | 1.00 | 15.66 g (100 mmol) | Electrophile / Starting Material |

| Methanol (Anhydrous) | 32.04 | 1.20 | 3.85 g (~4.8 mL) | Nucleophile |

| Triethylamine (TEA) | 101.19 | 1.20 | 12.14 g (~16.7 mL) | Acid Scavenger |

| Dichloromethane (DCM) | 84.93 | N/A | 100 mL | Aprotic Solvent |

Note: All reagents must be anhydrous to prevent the formation of 1-butanesulfonic acid.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . By integrating specific aqueous washes, the methodology inherently corrects for unreacted starting materials, ensuring the isolated organic layer contains only the target ester.

Phase 1: Reaction Assembly

-

System Purge: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Purge the system with inert nitrogen (

) gas for 15 minutes to eliminate atmospheric moisture. -

Solvent & Base Loading: Add 100 mL of anhydrous DCM, 4.8 mL of anhydrous methanol, and 16.7 mL of TEA to the flask.

-

Thermal Equilibration: Submerge the flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes.

Phase 2: Controlled Addition & Esterification

-

Electrophile Addition: Transfer 15.66 g of 1-butanesulfonyl chloride into the dropping funnel. Add it dropwise to the stirring solution over 30 minutes. Causality: Dropwise addition controls the exotherm and prevents localized depletion of the TEA base, which could otherwise lead to acidic micro-environments.

-

Incubation: Stir the reaction mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature (RT). Continue stirring for an additional 3 to 4 hours[3].

-

In-Process Control (IPC): Analyze an aliquot via GC-MS or TLC (Hexane:EtOAc 4:1). The complete disappearance of the 1-butanesulfonyl chloride peak validates the termination of the reaction phase.

Phase 3: Causality-Driven Workup & Purification

-

Quench: Add 50 mL of distilled water to the flask and stir vigorously for 5 minutes. Causality: This dissolves the precipitated TEA·HCl salt and quenches any trace unreacted sulfonyl chloride.

-

Acid Wash: Transfer the biphasic mixture to a separatory funnel. Separate the organic (bottom) layer. Wash the organic layer with 50 mL of 1M HCl. Causality: Protonates unreacted TEA, forcing it into the aqueous phase.

-

Neutralization Wash: Wash the organic layer with 50 mL of saturated aqueous

. Causality: Neutralizes residual HCl and extracts any 1-butanesulfonic acid byproduct into the aqueous phase. -

Brine Wash & Drying: Wash with 50 mL of brine to break any emulsions and pre-dry the organic layer. Dry the organic phase over anhydrous

. Filter the drying agent. -

Concentration & Distillation: Evaporate the DCM under reduced pressure using a rotary evaporator. Purify the resulting crude oil via fractional vacuum distillation to yield methyl 1-butanesulfonate as a clear, colorless liquid.

Figure 2: Step-by-step experimental workflow for the synthesis of methyl 1-butanesulfonate.

Analytical Characterization

To certify the synthesized material as a reference standard, its identity and purity must be confirmed using orthogonal analytical techniques.

Table 2: Expected Analytical Characterization Data

| Analytical Technique | Parameter / Signal | Structural Assignment |

| -OCH | ||

| -CH | ||

| -CH | ||

| -CH | ||

| -CH | ||

| GC-MS (Electron Ionization) | m/z 152 | Molecular Ion[M] |

| m/z 121 | Loss of methoxy group[M - OCH | |

| m/z 57 | Butyl cation[C |

Safety & Handling

CRITICAL WARNING: Methyl 1-butanesulfonate is a highly reactive alkylating agent and a known genotoxic/mutagenic compound.

-

All manipulations must be performed inside a certified Class II fume hood.

-

Operators must wear double nitrile gloves, a chemical-resistant lab coat, and safety goggles.

-

Spills should be neutralized immediately using a 10% aqueous solution of sodium hydroxide or ammonium hydroxide to hydrolyze the active ester.

References

-

Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design Source: MDPI (Molecules) URL:[Link]

-

Structure–Affinity Relationships and Structure–Kinetic Relationships of 1,2-Diarylimidazol-4-carboxamide Derivatives as Human Cannabinoid 1 Receptor Antagonists Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Application Note: A Validated Protocol for Spiking and Recovery Studies of Methyl 1-Butanesulfonate in Pharmaceutical Samples

Introduction: The Imperative for Controlling Genotoxic Impurities

In pharmaceutical manufacturing, the control of impurities is paramount to ensure patient safety. A specific class of impurities, known as DNA reactive or genotoxic impurities (GTIs), is of particular concern because they can damage DNA, potentially leading to mutations and cancer even at trace levels.[1][2] Methyl 1-butanesulfonate is an alkyl sulfonate ester, a class of compounds frequently identified as potentially genotoxic due to their ability to act as alkylating agents.[3]

The regulatory framework for controlling these impurities is principally defined by the International Council for Harmonisation (ICH) M7 guideline.[4][5] This guideline introduces the concept of the Threshold of Toxicological Concern (TTC), which establishes a default acceptable intake of 1.5 µ g/day for most genotoxic impurities, representing a negligible carcinogenic risk (1 in 100,000 lifetime risk).[2] Adhering to this threshold requires highly sensitive and accurate analytical methods capable of quantifying impurities at parts-per-million (ppm) levels relative to the drug substance.

A critical component of validating such a trace-level analytical method is the recovery study. This study demonstrates the method's accuracy by measuring its ability to correctly quantify a known amount of the impurity that has been intentionally added ("spiked") into the complex matrix of the drug substance or product. This application note provides a detailed, field-proven protocol for conducting spiking and recovery studies for methyl 1-butanesulfonate, ensuring scientific integrity and regulatory compliance.

Scientific Principles: Causality Behind the Protocol

The Challenge of the Matrix

The active pharmaceutical ingredient (API), excipients, and other components of a drug product create a complex sample "matrix." This matrix can interfere with the analytical signal of the target impurity, either enhancing or suppressing it, a phenomenon known as the "matrix effect." A recovery study is the definitive way to assess and quantify this effect. By spiking the impurity directly into the matrix and processing it through the entire analytical procedure, we can determine the true efficiency of the extraction and measurement steps, ensuring the reported result is an accurate reflection of the impurity level.[6]

Selecting the Right Analytical Technique

The physicochemical properties of methyl 1-butanesulfonate make it amenable to analysis by both Gas Chromatography (GC) and Liquid Chromatography (LC), typically coupled with Mass Spectrometry (MS).[7]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is often the preferred method for relatively volatile and thermally stable compounds like smaller alkyl sulfonates.[8][9] GC provides excellent separation, while MS offers high sensitivity and selectivity, which is crucial for detection at TTC levels. Methods often use a triple quadrupole mass spectrometer (GC-MS/MS) in Multiple Reaction Monitoring (MRM) mode for exceptional sensitivity and to minimize matrix interference.[8]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful alternative, particularly for less volatile or thermally labile compounds.[10][11] It avoids the high temperatures of a GC inlet that could potentially degrade the analyte or the sample matrix.

This protocol will focus on a GC-MS/MS methodology, as it is robust and widely published for the analysis of short-chain alkyl sulfonates.[8][12]

Materials and Equipment

| Reagents and Consumables | Equipment |

| Methyl 1-butanesulfonate reference standard | Gas Chromatograph with Mass Spectrometer (GC-MS/MS) |

| Drug Substance / Placebo (as matrix) | Analytical Balance (4 or 5 decimal places) |

| Acetonitrile (ACN), HPLC or GC-MS grade | Vortex Mixer |

| Dichloromethane (DCM), HPLC or GC-MS grade | Sonicator Bath |

| Deionized (DI) Water, 18.2 MΩ·cm | Centrifuge |

| Class A Volumetric Flasks and Pipettes | Syringe Filters (e.g., 0.22 µm PTFE) |

| Autosampler Vials with Septa | GC Column (e.g., DB-624 or equivalent) |

Experimental Protocol

This protocol is designed to assess method accuracy by spiking methyl 1-butanesulfonate at three concentration levels into the drug substance matrix.

Preparation of Standard Solutions

-

Stock Standard Solution (100 µg/mL):

-

Accurately weigh approximately 10 mg of methyl 1-butanesulfonate reference standard into a 100 mL Class A volumetric flask.

-

Dissolve and dilute to volume with acetonitrile. Mix thoroughly. This solution should be stored under refrigerated conditions.

-

-

Intermediate Spiking Solution (10 µg/mL):

-

Pipette 10.0 mL of the Stock Standard Solution into a 100 mL Class A volumetric flask.

-

Dilute to volume with acetonitrile and mix.

-

-

Working Standard Solution (for Calibration Curve):

-

Prepare a series of calibration standards by diluting the Intermediate and/or Stock solutions to cover the expected concentration range. A typical range for GTI analysis is 0.0025 µg/mL to 0.3 µg/mL.[13]

-

Sample Preparation and Spiking Procedure

The target concentration for spiking should be based on the control threshold, which is derived from the drug's maximum daily dose and the TTC. For this example, we assume a control threshold of 5 ppm relative to the drug substance.

-

Prepare Sample Diluent: A common diluent is acetonitrile or dichloromethane, chosen to effectively dissolve the drug substance and the analyte.[8]

-

Weigh the Matrix: For each sample (un-spiked and spiked), accurately weigh 100 mg of the drug substance (or placebo matrix) into a suitable centrifuge tube.

-

Prepare Un-spiked Sample (Blank):

-

To one tube containing 100 mg of the matrix, add 1.0 mL of the sample diluent.

-

This sample serves as a blank to verify that there are no interfering peaks from the matrix at the retention time of methyl 1-butanesulfonate.

-

-

Prepare Spiked Samples: Prepare three replicates at each of the three concentration levels.

-

Low Level (LOQ, e.g., 1 ppm): Spike with a calculated volume of a dilute standard to achieve a final concentration equivalent to 1 ppm relative to the API.

-

Mid Level (100% of Target, e.g., 5 ppm): Spike with a calculated volume of the Intermediate Spiking Solution (10 µg/mL) to achieve a final concentration of 5 ppm.

-

High Level (150% of Target, e.g., 7.5 ppm): Spike with a calculated volume of the Intermediate Spiking Solution (10 µg/mL) to achieve a final concentration of 7.5 ppm.

-

-

Extraction:

-

After spiking, add sample diluent to each tube to a final volume of 1.0 mL.

-

Cap the tubes securely and vortex for 2 minutes to ensure thorough mixing and dissolution.

-

Sonicate for 10 minutes to facilitate complete extraction of the analyte from the matrix.[14]

-

Centrifuge the samples at 4000 rpm for 10 minutes to pellet any undissolved solids.

-

Carefully transfer the supernatant through a 0.22 µm syringe filter into an autosampler vial for GC-MS analysis.

-

GC-MS/MS Analysis

The following are typical starting parameters and should be optimized for the specific instrument and application.

| Parameter | Setting | Rationale |

| GC Column | DB-624, 30 m x 0.32 mm, 1.8 µm film thickness or equivalent | Mid-polarity phase suitable for separating a wide range of volatile compounds. |

| Carrier Gas | Helium at 1.5 mL/min (constant flow) | Inert gas standard for GC-MS. |

| Inlet Temperature | 220 °C | Ensures rapid volatilization of the analyte without causing thermal degradation. |

| Injection Mode | Splitless (1 µL injection volume) | Maximizes the transfer of analyte onto the column, which is essential for trace-level analysis.[15] |

| Oven Program | Initial 50 °C for 2 min, ramp at 15 °C/min to 240 °C, hold for 5 min | A temperature gradient designed to separate the analyte from solvent and matrix components effectively.[16] |

| MS Transfer Line | 250 °C | Prevents condensation of the analyte before it enters the mass spectrometer. |

| Ion Source Temp | 230 °C | Standard temperature for electron ionization (EI). |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that produces repeatable fragmentation patterns. |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides superior sensitivity and selectivity by monitoring specific precursor-to-product ion transitions, crucial for distinguishing the analyte from matrix noise.[8] |

| MRM Transitions | To be determined by infusing a standard of methyl 1-butanesulfonate. A quantifying and a qualifying ion transition should be used. | Ensures confident identification and accurate quantification of the target analyte. |

Data Analysis and Acceptance Criteria

The accuracy of the method is evaluated by calculating the percent recovery for each spiked sample.

Calculation of Percent Recovery

The concentration of the spiked samples is determined from the calibration curve generated from the working standards. The percent recovery is then calculated as follows:

% Recovery = ( (Concentration_found_in_spiked_sample - Concentration_found_in_unspiked_sample) / Concentration_spiked ) * 100

Acceptance Criteria

The acceptance criteria for recovery can vary depending on the concentration of the analyte and the regulatory context. For trace-level analysis of genotoxic impurities, a wider range is often scientifically justifiable and acceptable compared to standard API assays.[17][18][19]

| Parameter | Acceptance Criteria | Reference |

| Mean Recovery | 70% – 130% | [8][20] |

| Precision (RSD) | ≤ 15% at each level | [21][22] |

-

Interpretation: Results falling within these ranges demonstrate that the analytical method is accurate and precise for its intended purpose: the reliable quantification of methyl 1-butanesulfonate at trace levels within the specified matrix. Recoveries outside this range may indicate a significant matrix effect, inefficient extraction, or analyte instability, requiring method optimization and investigation.[21]

Workflow Visualization

The following diagram illustrates the complete workflow for the spiking and recovery study.

Caption: Workflow for Methyl 1-Butanesulfonate Spiking and Recovery Study.

Conclusion

This application note details a comprehensive and scientifically grounded protocol for conducting spiking and recovery studies for the potential genotoxic impurity methyl 1-butanesulfonate. By meticulously following these steps, explaining the causality behind experimental choices, and adhering to established acceptance criteria, researchers can robustly validate the accuracy of their analytical methods. This ensures that data submitted to regulatory agencies is trustworthy and that drug products are safe for patient use, meeting the stringent requirements for the control of genotoxic impurities.

References

-

Liu, Z., et al. (2019). Development and validation of a sensitive method for alkyl sulfonate genotoxic impurities determination in drug substances using gas chromatography coupled to triple quadrupole mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 170, 104-112. Available at: [Link]

-

European Medicines Agency (EMA). (2023). ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. Available at: [Link]

-

Freyr Solutions. (2024). Understanding the Role of ICH-M7 in Impurities Assessment. Available at: [Link]

-

International Council for Harmonisation (ICH). (2017). M7(R1) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. Available at: [Link]

-

J-Star Research. (n.d.). FDA Guidelines on Genotoxic Impurities. Available at: [Link]

-

IntuitionLabs. (2026). ICH M7: A Guide to Mutagenic Impurity Assessment Software. Available at: [Link]

-

Sitaram, C., et al. (2011). Determination of Alkyl Methanesulfonates in Doxazosin Mesylate by Gas Chromatography-mass Spectrometer. ResearchGate. Available at: [Link]

-

Semantic Scholar. (2019). Development and validation of a sensitive method for alkyl sulfonate genotoxic impurities determination in drug substances using gas chromatography coupled to triple quadrupole mass spectrometry. Available at: [Link]

-

Shimadzu. (n.d.). Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. Available at: [Link]

-

ResearchGate. (2025). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?. Available at: [Link]

-

Reddy, G.S., et al. (2012). Determination of genotoxic alkyl methane sulfonates and alkyl paratoluene sulfonates in lamivudine using hyphenated techniques. PMC. Available at: [Link]

-

ResearchGate. (2025). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?. Available at: [Link]

-

Shimadzu. (2013). Analysis of linear alkylbenzene sulfonate in environmental water using online SPE LC system coupled with LC-MS/MS. Available at: [Link]

-

BioPharm International. (2016). Establishing Acceptance Criteria for Analytical Methods. Available at: [Link]

-

Pharmaceutical Technology. (2016). Best Practices for Cleaning Validation Swab Recovery Studies. Available at: [Link]

-

Journal of Applied Pharmaceutical Science. (2022). Trace-level analysis of genotoxic sulfonate ester impurities in teneligliptin by GC-MS. Available at: [Link]

-

ResearchGate. (2025). Development and validation of a sensitive method for alkyl sulfonate genotoxic impurities determination in drug substances using gas chromatography coupled to triple quadrupole mass spectrometry. Available at: [Link]

-

ResearchGate. (2025). Determination of Linear Alkylbenzenesulfonates and Their Degradation Products in Soils by Liquid Chromatography-Electrospray-Ion Trap Multiple-Stage Mass Spectrometry. Available at: [Link]

-

GL Sciences. (n.d.). LT130 Analysis of Anion Surfactants by LC/MS/MS. Available at: [Link]

-

Analytical Methods. (n.d.). General analytical methods for nitrosamine impurities in sartans. Available at: [Link]

-

LinkedIn. (2025). Genotoxic Impurities in Pharmaceutical Raw Materials and Their Impact on Product Quality. Available at: [Link]

-

Teasdale, A., et al. (2013). Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control. Organic Process Research & Development, 17(2), 221-230. Available at: [Link]

-

PubChem. (n.d.). 3-Methyl-1-butanesulfonic acid. Available at: [Link]

-

Wang, Y., et al. (2022). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. PMC. Available at: [Link]

-

Thomas A. Little Consulting. (2016). Establishing Acceptance Criteria for Analytical Methods. Available at: [Link]

-

U.S. Food & Drug Administration (FDA). (2018). M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Available at: [Link]

-

ResearchGate. (2011). Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization. Available at: [Link]

-

Kumar, A., et al. (2011). Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization. PMC. Available at: [Link]

-

Elder, D. P., et al. (2015). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Organic Process Research & Development, 19(11), 1519-1533. Available at: [Link]

-

Global Substance Registration System (GSRS). (2025). 3-METHYL-1-BUTANESULFONIC ACID. Available at: [Link]

-

Wikipedia. (n.d.). Liquid chromatography–mass spectrometry. Available at: [Link]

-

ResearchGate. (2015). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Available at: [Link]

-

Axios Research. (n.d.). methyl butane-1-sulfonate. Available at: [Link]

-

Research and Reviews: Journal of Pharmaceutical Analysis. (n.d.). Determination of Methyl Methanesulfonate, Ethyl Methanesulfonate and Isopropyl Methanesulfonate Impurities in Lopinavir API by GC/MS/MS using Electron Ionization. Available at: [Link]

-

U.S. Environmental Protection Agency (EPA). (2023). 1-Butanesulfonic acid, 1,1,2,2,3,3,4,4,4-nonafluoro-, methyl ester - Substance Details. Available at: [Link]

-

Zhou, L., et al. (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. PMC. Available at: [Link]

-

LCGC International. (2025). Determination of Genotoxic Impurities in Pharmaceuticals. Available at: [Link]

-

ResearchGate. (n.d.). Trace analysis of residual methyl methanesulfonate, ethyl methanesulfonate and isopropyl methanesulfonate in pharmaceuticals by capillary gas chromatography with flame ionization detection. Available at: [Link]

-

ResearchGate. (2025). Preparation of Methyl Ester Sulfonates Based on Sulfonation in a Falling Film Microreactor from Hydrogenated Palm Oil Methyl Esters with Gaseous SO3. Available at: [Link]

Sources

- 1. Role of ICH M7 in Impurities Assessment | Freyr [freyrsolutions.com]

- 2. intuitionlabs.ai [intuitionlabs.ai]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. database.ich.org [database.ich.org]

- 6. researchgate.net [researchgate.net]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Development and validation of a sensitive method for alkyl sulfonate genotoxic impurities determination in drug substances using gas chromatography coupled to triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. japsonline.com [japsonline.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 15. researchgate.net [researchgate.net]

- 16. Determination of genotoxic alkyl methane sulfonates and alkyl paratoluene sulfonates in lamivudine using hyphenated techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. biopharminternational.com [biopharminternational.com]

- 20. rroij.com [rroij.com]

- 21. pharmtech.com [pharmtech.com]

- 22. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

GC-MS method development for trace methyl 1-butanesulfonate analysis

Application Note: Trace Analysis of Methyl 1-Butanesulfonate (MBS) in Drug Substances via GC-MS

Executive Summary & Regulatory Context

Methyl 1-butanesulfonate (MBS) is a potent alkylating agent classified as a Potential Genotoxic Impurity (PGI) . Under ICH M7 (R1) guidelines, mutagenic impurities must be controlled to levels that pose negligible risk—typically a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure.[1][2]

For a drug substance with a maximum daily dose of 1 g, this translates to a limit of 1.5 ppm . Consequently, analytical methods must possess a Limit of Quantitation (LOQ) well below this threshold (typically

The Analytical Challenge: MBS (CAS 2386-47-2) is the methyl ester of 1-butanesulfonic acid. It is formed when butanesulfonic acid (used as a counter-ion or reagent) comes into contact with methanol during synthesis. Unlike the more common methyl methanesulfonate (MMS), MBS has a longer alkyl chain, altering its volatility and fragmentation patterns, necessitating a tailored GC-MS approach.

Method Development Strategy: The "Why" Behind the "How"

Successful trace analysis requires a synergistic approach to extraction, separation, and detection.

Solvent Selection: The Polarity Balance

-

Rationale: Alkyl sulfonates are polar esters. While hexane extracts non-polar matrices well, it often yields poor recovery for sulfonates. DCM provides the optimal polarity to solubilize MBS while remaining volatile enough to prevent solvent tailing from obscuring early-eluting peaks.

-

Alternative: If the API is insoluble in DCM, a Liquid-Liquid Extraction (LLE) using water (to dissolve API) and DCM (to extract MBS) is recommended.

Column Selection: Selectivity over Efficiency

-

Choice: DB-624 (or VF-624ms) - 6% Cyanopropyl-phenyl / 94% Dimethylpolysiloxane.

-

Rationale: Standard non-polar columns (DB-1, DB-5) often fail to separate MBS from the solvent front or bulk API matrix. The mid-polarity 624-phase interacts with the sulfonate ester functional group, providing superior retention and peak shape for volatile polar impurities.

Detection: Sensitivity via SIM

-

Choice: Electron Ionization (EI) in Selected Ion Monitoring (SIM) mode.

-

Rationale: Full Scan mode lacks the sensitivity for sub-ppm analysis. SIM focuses the quadrupole on specific mass-to-charge (m/z) ratios, improving the Signal-to-Noise (S/N) ratio by 10-100x.

Visualizing the Workflow

The following diagram outlines the critical decision pathways for developing this method, ensuring scientific rigor and "Self-Validating" logic.

Caption: Logical workflow for developing a trace impurity method, moving from risk identification to validated control.

Experimental Protocol

Reagents & Standards

-

Methyl 1-butanesulfonate (MBS): Reference Standard (>98% purity).

-

Internal Standard (ISTD): Methyl methanesulfonate-d3 (MMS-d3) or Butyl acetate (if structurally appropriate and resolved). Note: Deuterated standards are preferred to correct for matrix effects.

-

Diluent: Dichloromethane (HPLC Grade).

Standard Preparation

-

Stock Solution (1000 ppm): Weigh 10 mg MBS into a 10 mL volumetric flask. Dilute to volume with DCM.

-

Intermediate Stock (10 ppm): Dilute 100 µL of Stock into 10 mL DCM.

-

Calibration Standards: Prepare linearity standards at 0.1, 0.5, 1.0, 2.0, and 5.0 ppm (relative to API concentration).

Sample Preparation (Direct Injection)

-

Weigh 100 mg of Drug Substance (API).

-

Transfer to a 10 mL centrifuge tube.

-

Add 2.0 mL of Diluent (containing ISTD).

-

Vortex for 2 minutes and sonicate for 5 minutes.

-

Centrifuge at 5000 rpm for 5 minutes (to settle insoluble API).

-

Transfer supernatant to a GC vial.

GC-MS Operating Conditions

| Parameter | Setting | Rationale |

| Instrument | Agilent 7890/5977 (or equivalent) | Single Quadrupole is sufficient. |

| Inlet | Splitless, 250°C | Maximizes analyte transfer to column. |

| Liner | Ultra Inert, Single Taper with Wool | Wool traps non-volatiles; deactivation prevents MBS degradation. |

| Column | DB-624 (30m x 0.25mm x 1.4µm) | Thicker film (1.4µm) improves retention of volatiles. |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for MS. |

| Oven Program | 40°C (hold 2 min) -> 10°C/min -> 240°C (hold 5 min) | Low initial temp focuses the solvent band. |

| Transfer Line | 250°C | Prevents condensation. |

| Ion Source | EI, 230°C | Standard ionization temp. |

| Acquisition | SIM Mode | See Section 4.5 |

SIM Parameter Selection

Critical Step: Perform a Full Scan (40-300 amu) of a high-concentration standard (50 ppm) to confirm ions. MBS (MW 152) typically fragments via alkyl chain cleavage.

Recommended Ions for MBS:

-

Target Ion (Quant): m/z 57 (Butyl cation,

) or m/z 79 (Sulfonate fragment). -

Qualifier Ion 1: m/z 121 (Loss of

). -

Qualifier Ion 2: m/z 152 (Molecular Ion - often weak but specific).

-

Dwell Time: 50-100 ms per ion.

Validation & Results Interpretation

To ensure "Trustworthiness," the method must pass the following criteria based on ICH Q2(R1).

System Suitability

-

Resolution: MBS peak must be resolved (>1.5) from the solvent front and any interfering matrix peaks.

-

Sensitivity: The S/N ratio for the 0.5 ppm standard must be >10.

Linearity & Range

Accuracy (Recovery)

-

Spike the API with MBS at 0.5, 1.0, and 1.5 ppm levels.

-

Acceptance: Recovery between 80-120%.

-

Note: If recovery is low, check for matrix binding. A Liquid-Liquid Extraction (dissolving API in water, extracting with DCM) may be required.

Example Chromatogram Description

-

RT ~ 8.5 min: Methyl 1-butanesulfonate (Sharp, symmetrical peak).

-

Baseline: Clean, with no co-eluting peaks at m/z 57/79/121.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Poor Peak Shape (Tailing) | Active sites in liner or column. | Replace liner with Ultra Inert type; trim column 20cm. |

| Low Sensitivity | Split vent open or detector dirty. | Ensure Splitless mode; clean ion source. |

| Carryover | High boiling residues in injector. | Increase post-run oven temp; use solvent washes (DCM). |

| Interference at m/z 57 | Hydrocarbon contamination. | Use m/z 79 or 121 as Quant ion (trade-off: lower intensity). |

References

-

ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[6][7][8][9][10][11] [Link]

-

Snodin, D. J. (2010). Residues of genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems? Regulatory Toxicology and Pharmacology. [Link]

- Teasdale, A. (2017). Mutagenic Impurities: Strategies for Identification and Control. Wiley.

-

Agilent Technologies . Analysis of Trace Level Genotoxic Impurities in Pharmaceuticals by GC/MS. Application Note. [Link] (General method for alkyl sulfonates).

Disclaimer: This protocol is a starting point for method development. Users must validate the method for their specific sample matrix according to local regulatory standards (e.g., FDA, EMA).

Sources

- 1. intuitionlabs.ai [intuitionlabs.ai]

- 2. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and validation of a sensitive method for alkyl sulfonate genotoxic impurities determination in drug substances using gas chromatography coupled to triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. researchgate.net [researchgate.net]

- 8. rroij.com [rroij.com]

- 9. database.ich.org [database.ich.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Note: Advanced Derivatization Strategies for Trace-Level Detection of Sulfonate Ester Genotoxic Impurities

Introduction & Regulatory Context

Sulfonate esters—specifically alkyl methanesulfonates (mesylates), benzenesulfonates (besylates), and p-toluenesulfonates (tosylates)—are potent DNA-reactive alkylating agents classified as potentially genotoxic impurities (PGIs)[1]. They are frequently generated during active pharmaceutical ingredient (API) synthesis when sulfonic acids, utilized for salt formation or as catalysts, react with residual short-chain alcohols (e.g., methanol, ethanol)[1].

Regulatory bodies (FDA, EMA) and ICH M7 guidelines mandate the stringent control of these impurities. Based on the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day , analytical methods must routinely achieve limits of quantitation (LOQ) in the low parts-per-million (ppm) or parts-per-billion (ppb) range relative to the API[2][3].

The Mechanistic Rationale for Derivatization

Direct instrumental analysis of sulfonate esters presents severe analytical bottlenecks. As a Senior Application Scientist, I frequently observe method failures stemming from three core issues:

-

Volatility & Thermal Instability: Sulfonate esters lack the sufficient vapor pressure required for standard Headspace-Gas Chromatography (HS-GC)[1]. Furthermore, direct injection techniques often lead to artifact formation due to ester hydrolysis or thermal decomposition of the API matrix in the GC inlet[1].

-

Chromophoric Deficiency: Aliphatic sulfonate esters (like methyl methanesulfonate, MMS) lack conjugated pi-systems, rendering standard HPLC-UV methods blind to their presence at trace levels[4].

-

Matrix Suppression: In direct LC-MS analysis, the massive concentration of the API co-eluting with trace PGIs causes severe ion suppression, destroying method sensitivity[5].

The Solution: Chemical derivatization fundamentally alters the physicochemical properties of the analyte. By tagging the sulfonate ester with a specific functional group, we can selectively increase volatility for GC, introduce strong chromophores for UV detection, and stabilize the analyte against matrix-induced degradation[1][4].

Fig 1: Logical workflow illustrating the necessity of derivatization for sulfonate ester PGIs.

Key Derivatization Agents and Methodologies

Pentafluorothiophenol (PFTP) for HS-GC-MS

PFTP is the industry gold standard for GC-MS analysis of sulfonate esters[1][6].

-

Causality: The derivatization relies on a nucleophilic substitution (

) where the sulfonate ester reacts with PFTP in a basic medium. The leaving group (sulfonate) is replaced by the pentafluorothiophenol moiety, yielding a highly volatile and thermally stable pentafluorophenyl alkyl sulfide[1]. -

Analytical Advantage: This approach shifts the analyte into the headspace, leaving the non-volatile API matrix in the liquid phase. The pentafluorophenyl group provides a distinct, heavy mass fragment ideal for Selected Ion Monitoring (SIM), drastically improving the signal-to-noise ratio[1][6].

Dithiocarbamates (DDTC and BDC) for HPLC-UV

For laboratories prioritizing LC platforms, sodium N,N-diethyldithiocarbamate (DDTC) or sodium dibenzyldithiocarbamate (BDC) are highly effective[4][7].

-

Causality: These reagents undergo nucleophilic substitution with alkyl sulfonates to form dithiocarbamate esters.

-